An In-depth Technical Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline (CAS 829-02-7)
An In-depth Technical Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline (CAS 829-02-7)
This technical guide provides a comprehensive overview of 4-Bromo-N,N-dimethyl-2-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.
Introduction and Strategic Importance
4-Bromo-N,N-dimethyl-2-nitroaniline is a polysubstituted aromatic compound featuring a unique combination of functional groups: a bromine atom, a nitro group, and a dimethylamino group. This specific arrangement of an electron-withdrawing group (nitro), a halogen (bromo), and an electron-donating group (dimethylamino) on the aniline scaffold imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. While primarily utilized in the synthesis of dyes and pigments, its structural motifs suggest potential applications in the development of novel materials and as a versatile intermediate in the synthesis of complex molecules for various industrial and research purposes.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 4-Bromo-N,N-dimethyl-2-nitroaniline is fundamental for its application in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Bromo-N,N-dimethyl-2-nitroaniline.
| Property | Value | Reference(s) |
| CAS Number | 829-02-7 | [2][3] |
| Molecular Formula | C₈H₉BrN₂O₂ | [1][3] |
| Molecular Weight | 245.07 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | Store in a cool, dry, well-ventilated area | [4] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region would likely display a complex splitting pattern due to the various substituents on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would reveal eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching of the dimethylamino group, and C-Br stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (245.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Mechanistic Considerations
A robust and reproducible synthesis protocol is crucial for obtaining high-purity 4-Bromo-N,N-dimethyl-2-nitroaniline. While a direct, one-pot synthesis is not prominently described, a logical multi-step approach can be devised based on established organic chemistry transformations. The proposed pathway involves the N,N-dimethylation of a suitable bromo-nitroaniline precursor.
Proposed Synthetic Pathway
A plausible synthetic route starts from the commercially available 4-bromo-2-nitroaniline. The key transformation is the selective N,N-dimethylation of the primary amine.
Caption: Proposed synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline.
Experimental Protocol (Theoretical)
This protocol is a representative procedure for the N,N-dimethylation of an aniline derivative and should be adapted and optimized for the specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitroaniline (1 equivalent), potassium carbonate (2.5 equivalents), and a suitable solvent such as acetone.
-
Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (2.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the final product is purified by column chromatography on silica gel.
Reactivity Profile and Applications in Synthesis
The unique arrangement of functional groups in 4-Bromo-N,N-dimethyl-2-nitroaniline dictates its reactivity and makes it a versatile intermediate for further chemical transformations.
Caption: Key reaction sites on 4-Bromo-N,N-dimethyl-2-nitroaniline.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up possibilities for the synthesis of substituted diamine derivatives, which are important scaffolds in medicinal chemistry.
-
Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.
-
Aromatic Substitution: The electron-donating dimethylamino group and the electron-withdrawing nitro group influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.
Potential Applications in Drug Development
While specific applications of 4-Bromo-N,N-dimethyl-2-nitroaniline in drug development are not extensively documented, its structural features suggest its potential as a building block for the synthesis of various biologically active molecules. Substituted anilines are core components of many FDA-approved drugs.[6] The ability to functionalize the molecule at the bromo and nitro positions allows for the introduction of diverse pharmacophores, making it a candidate for library synthesis in drug discovery campaigns. For instance, the synthesis of quinolone scaffolds from aniline derivatives is a known strategy for developing NMDA receptor antagonists.[7]
Safety, Handling, and Storage
As a chemical intermediate, proper handling and storage of 4-Bromo-N,N-dimethyl-2-nitroaniline are essential to ensure laboratory safety. The following information is based on data for structurally similar compounds, and a specific Safety Data Sheet (SDS) for CAS 829-02-7 should be consulted when available.
Hazard Identification
Based on analogous compounds like 4-bromo-N,N-dimethylaniline and 4-bromo-2-nitroaniline, the compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may also cause skin and eye irritation.[8][9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust formation, a respirator may be necessary.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4]
Conclusion
4-Bromo-N,N-dimethyl-2-nitroaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of a wide range of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in both academic and industrial settings.
References
-
MySkinRecipes. (n.d.). 4-Bromo-N,N-dimethyl-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- Sharma, V., et al. (n.d.).
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. Retrieved from [Link]
- Navin N. Bappalige, et al. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]
-
Top Industrial Grade Chemical. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Bromo-N,N-dimethylaniline: A Key Brominated Aromatic for Organic Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). N-bromo-4,5-dimethyl-2-nitroaniline. Retrieved from [Link]
Sources
- 1. 4-Bromo-N,N-dimethyl-2-nitroaniline [myskinrecipes.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 4-Bromo-N,N-dimethyl-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 4. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
